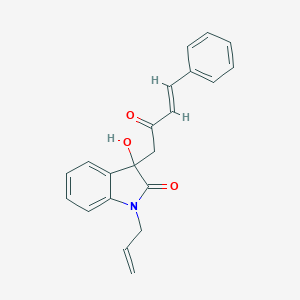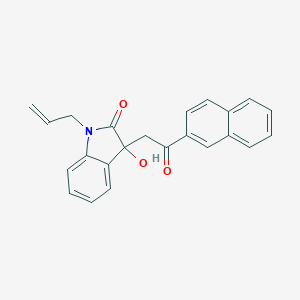![molecular formula C18H17NO3 B214718 3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214718.png)
3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, also known as Ro 31-8220, is a synthetic compound that belongs to the class of indolocarbazoles. It was first synthesized in the 1990s and has since been extensively studied for its potential applications in scientific research.
科学研究应用
3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in scientific research. It has been shown to inhibit protein kinase C (PKC), which is an enzyme that plays a crucial role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. As a result, 3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one 31-8220 has been used as a tool compound to study the role of PKC in various biological processes, including cancer, diabetes, and cardiovascular diseases.
作用机制
3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one inhibits PKC by binding to the enzyme's catalytic domain. It competes with ATP for binding to the enzyme, thereby preventing the enzyme from phosphorylating its substrates. This leads to a decrease in the activity of downstream signaling pathways that are regulated by PKC.
Biochemical and Physiological Effects:
The inhibition of PKC by 3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. It has also been shown to improve insulin sensitivity in diabetic animal models by reducing insulin resistance. In addition, it has been shown to reduce inflammation and oxidative stress in cardiovascular diseases.
实验室实验的优点和局限性
One of the major advantages of using 3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity towards PKC. It has been shown to inhibit all PKC isoforms with similar potency, making it a useful tool compound for studying the role of PKC in various biological processes. However, one of the limitations of using 3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one 31-8220 is its potential off-target effects. It has been shown to inhibit other kinases, such as protein kinase A (PKA) and mitogen-activated protein kinase (MAPK), at higher concentrations, which may confound the interpretation of results.
未来方向
There are several future directions for the research on 3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of 3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one 31-8220. Another direction is the investigation of the role of PKC in other diseases, such as neurodegenerative diseases and infectious diseases. Finally, the use of 3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one 31-8220 in combination with other drugs for the treatment of cancer and other diseases should be explored.
合成方法
The synthesis of 3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves a series of chemical reactions. The starting material is 5-methylindole, which is reacted with 2-(4-methylphenyl)acetyl chloride in the presence of a base to form 5-methyl-2-(4-methylphenyl)indol-3-yl acetate. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced to the corresponding amine using sodium borohydride. The final step involves the reaction of the amine with 2-oxo-2-phenylacetic acid in the presence of a dehydrating agent to form 3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one.
属性
产品名称 |
3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one |
|---|---|
分子式 |
C18H17NO3 |
分子量 |
295.3 g/mol |
IUPAC 名称 |
3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one |
InChI |
InChI=1S/C18H17NO3/c1-11-3-6-13(7-4-11)16(20)10-18(22)14-9-12(2)5-8-15(14)19-17(18)21/h3-9,22H,10H2,1-2H3,(H,19,21) |
InChI 键 |
MZFGKOQKVVVVPF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)C)NC2=O)O |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)C)NC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-chloro-3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214638.png)
![5-chloro-3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214639.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214642.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214645.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-indolone](/img/structure/B214646.png)
![3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214650.png)
![1-allyl-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214651.png)
![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214652.png)

![1-allyl-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214655.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214657.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214659.png)
![3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214660.png)